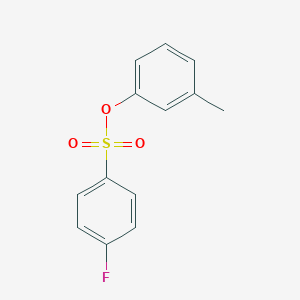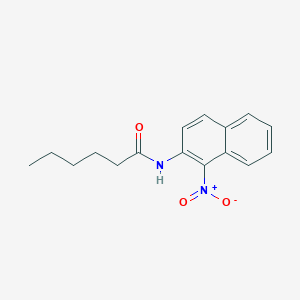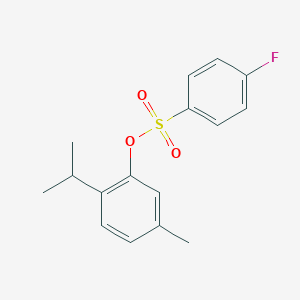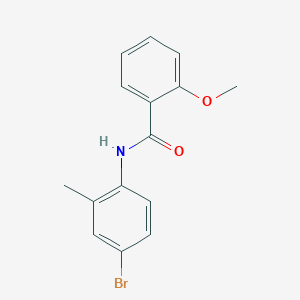
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Kuopio, Finland, and has since been used extensively in scientific research to study the role of the CB2 receptor in various physiological and pathological processes.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is a selective antagonist of the CB2 receptor, which is primarily expressed on immune cells. The CB2 receptor is involved in regulating immune function and inflammation, and its activation has been shown to have anti-inflammatory effects. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide blocks the activation of the CB2 receptor by other molecules, thereby preventing its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in different experimental models. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the migration of immune cells to sites of inflammation. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been shown to have anti-tumor effects in some cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide in scientific research is its high selectivity for the CB2 receptor, which allows for specific targeting of this receptor in experimental models. However, one limitation of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-methoxybenzamide and the CB2 receptor. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective CB2 receptor antagonists for use in therapeutic applications. Finally, the potential use of CB2 receptor agonists as immunomodulatory agents in the treatment of autoimmune diseases is an area of active research.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 4-bromo-2-methylphenol with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate is then reacted with 2-methoxybenzamide in the presence of a base such as potassium carbonate to yield the final product, N-(4-bromo-2-methylphenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been used in a wide range of scientific research studies, particularly in the field of immunology and inflammation. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been studied for its potential therapeutic effects in various diseases, such as multiple sclerosis and cancer.
Eigenschaften
Molekularformel |
C15H14BrNO2 |
|---|---|
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
QXTBHPICDKYFON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




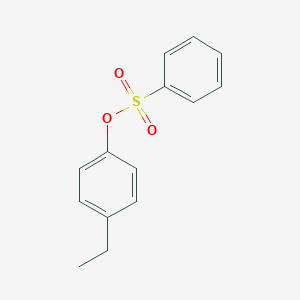


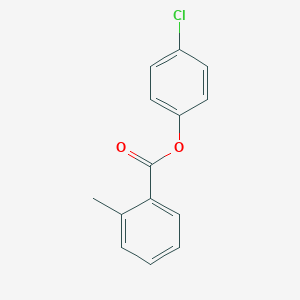
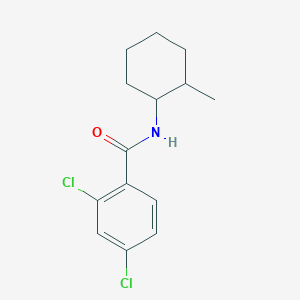
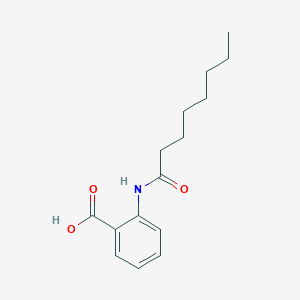
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
